1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a complex organic compound classified within the pyrazole family, which consists of five-membered heterocyclic rings containing two adjacent nitrogen atoms. This specific compound features a fluorinated phenyl group at the 1-position and two para-substituted methylphenyl groups at the 3- and 5-positions of the pyrazole ring. Its molecular formula is , with a molecular weight of approximately 356.4 g/mol.
The compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents, as well as its utility in synthesizing more complex organic molecules .
The synthesis of 1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. A common method includes the condensation of 3-fluorobenzyl bromide with 3,5-bis(4-methylphenyl)pyrazole under basic conditions. This reaction is often conducted using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In industrial settings, similar synthetic routes may be employed but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimizing reaction conditions—including temperature, pressure, and solvent choice—is crucial for achieving high purity and yield.
The molecular structure of 1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can be described using various structural data:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 1-[(3-fluorophenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole |
| InChI | InChI=1S/C24H21FN2/c1-17-6-10-20(11-7-17)23-15-24(21-12-8-18(2)9-13-21)27(26-23)16-19-4-3-5-22(25)14-19/h3-15H,16H2,1-2H3 |
| InChI Key | DTUCNXDTJFNKHB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=NN2CC3=CC(=CC=C3)F)C4=CC=C(C=C4)C |
The structure features significant substituents that influence its chemical behavior and biological activity.
1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions:
Types of Reactions:
The physical and chemical properties of 1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole are crucial for understanding its behavior in various applications:
| Property | Data |
|---|---|
| Melting Point | Not specified in the sources |
| Solubility | Information not provided |
| Stability | Stable under standard laboratory conditions |
The detailed analysis of these properties is essential for predicting the compound's behavior in different environments and applications.
The compound has been explored for various scientific research applications:
This comprehensive overview highlights the significance of 1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole in both academic research and practical applications across various fields.
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3